1,1,1-Tris(4-hydroxyphenyl)ethane
Overview
Description
1,1,1-Tris(4-hydroxyphenyl)ethane: is an organic compound with the molecular formula C20H18O3 . It is a trifunctional phenolic compound, often used as a branching agent in the production of various polymers. .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Tris(4-hydroxyphenyl)ethane can be synthesized through several methods. One common method involves the reaction of phenol with 2,4-pentanedione in the presence of sulfuric acid and a mercapto sulfonic acid such as 3-mercaptopropanesulfonic acid as a promoter. This reaction yields high product yields in relatively short times . Another method involves the reaction of phenol with p-hydroxyacetophenone in the presence of acetic acid as a catalyst. The reaction is carried out at 65-75°C with nitrogen introduction, followed by vacuum filtration to obtain the crude product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of phenol and 2,4-pentanedione under acidic conditions. The reaction is promoted by mercapto compounds to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Tris(4-hydroxyphenyl)ethane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for etherification or esterification reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers and esters
Scientific Research Applications
1,1,1-Tris(4-hydroxyphenyl)ethane has a wide range of applications in scientific research:
Chemistry: Used as a branching agent in the synthesis of polycarbonates, epoxy resins, and polyarylesters. .
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antioxidant properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of adhesives, coatings, and as an intermediate in the synthesis of antioxidants
Mechanism of Action
The mechanism of action of 1,1,1-Tris(4-hydroxyphenyl)ethane involves its ability to form stable complexes with various molecules. The hydroxy groups can participate in hydrogen bonding and other interactions, making it a versatile compound in various applications. In polymer synthesis, it acts as a branching agent, enhancing the mechanical properties and thermal stability of the resulting polymers .
Comparison with Similar Compounds
Bisphenol A: Another phenolic compound used in the production of polycarbonates and epoxy resins.
1,1,1-Tris(hydroxymethyl)ethane: A trifunctional alcohol used in the synthesis of various polymers.
1,3,5-Tris(4-hydroxyphenyl)benzene: A compound with similar applications in polymer synthesis.
Uniqueness: 1,1,1-Tris(4-hydroxyphenyl)ethane is unique due to its trifunctional phenolic structure, which provides enhanced branching capabilities in polymer synthesis compared to other similar compounds. This results in polymers with superior mechanical properties and thermal stability .
Properties
IUPAC Name |
4-[1,1-bis(4-hydroxyphenyl)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,21-23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPSWMCDEYMRPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037712 | |
Record name | 4,4',4''-Ethane-1,1,1-triyltriphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White to tan odorless powder; [DuPont MSDS] | |
Record name | Phenol, 4,4',4''-ethylidynetris- | |
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Record name | 1,1,1-Tris(4-hydroxyphenyl)ethane | |
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CAS No. |
27955-94-8 | |
Record name | Tris(4-hydroxyphenyl)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27955-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,1-Tris(4-hydroxyphenyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027955948 | |
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Record name | Phenol, 4,4',4''-ethylidynetris- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4,4',4''-Ethane-1,1,1-triyltriphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4''-(ethan-1,1,1-triyl)triphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.736 | |
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Record name | Phenol, 4,4',4''-ethylidynetris | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1,1-TRIS(4-HYDROXYPHENYL)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25K43J16E2 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of THPE?
A1: THPE has the molecular formula C20H18O3 and a molecular weight of 306.36 g/mol.
Q2: Is there any spectroscopic data available to confirm the structure of THPE?
A2: Yes, THPE has been characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide information about the number and types of hydrogen and carbon atoms in THPE, respectively, confirming its structure. []
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectra reveal the presence of characteristic functional groups in THPE, such as O-H stretching and C-O stretching vibrations. [, ]
- Mass Spectrometry (MS): MS techniques like MALDI-TOF have been used to analyze the molecular weight and fragmentation pattern of THPE and its derivatives. [, , ]
Q3: What are some notable applications of THPE in material science?
A3: THPE's trifunctionality makes it a desirable building block for various polymers, including:
- Poly(ether ketone)s: THPE reacts with difluorobenzophenone to create poly(ether ketone)s with tunable properties. The resulting polymers exhibit good thermal stability and moderate molecular weight. []
- Poly(ether imide)s: THPE can be converted to a trisamine monomer, which can be used to synthesize long-chain branched poly(ether imide)s (LCB-PEIs). These LCB-PEIs display enhanced melt viscosity and thermal stability compared to linear analogs, indicating potential for melt processing. []
- Polycarbonates: THPE serves as a branching agent in the synthesis of branched BPA polycarbonates with high shear sensitivity. [] It has also been used to synthesize hyperbranched polycarbonates with controlled molecular architecture. []
- Polyurethane Aerogels: When combined with tris(4-isocyanatophenyl)methane, THPE forms hyperbranched polyurethane aerogels. The resulting materials can range from flexible to rigid based on monomer concentration, offering diverse material properties. []
Q4: Does THPE exhibit any catalytic properties?
A5: While THPE itself is not a catalyst, it can be modified to incorporate catalytic moieties. For example, attaching a concave pyridine unit to THPE-based dendrimers creates a system with multiple catalytic sites. These dendrimer-fixed concave pyridines can act as selective catalysts in base-catalyzed reactions, such as the addition of alcohols to diphenylketene. []
Q5: Have there been any computational studies involving THPE?
A5: While specific computational studies on THPE itself were not detailed in the provided research papers, computational methods are likely employed in:
Q6: How do structural modifications of THPE affect its properties?
A6: Modifying THPE's structure significantly impacts its characteristics and applications. For instance:
- Introducing Functional Groups: Adding functional groups, like sulfonic acid groups via alkylation with sultones, modifies the properties of the resulting polymers. [, ] These modifications can alter solubility, reactivity, and potential applications.
- Varying the Core Structure: Replacing the ethane core with other linking groups, such as sulfur or sulfone, influences the hydrogen bonding patterns and packing arrangements in THPE derivatives. These variations lead to different crystal structures and material properties. [, , ]
Q7: Are there any alternative compounds to THPE for specific applications?
A7: Yes, depending on the desired application, several alternatives to THPE exist. These include:
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